molecular formula C20H16ClFN4O2 B2993117 N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1189436-35-8

N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2993117
CAS No.: 1189436-35-8
M. Wt: 398.82
InChI Key: UFRGNEIUQGFOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core substituted with a methyl group at position 8 and an acetamide side chain linked to a 3-chloro-4-fluorobenzyl group. Its structural complexity arises from the fused pyrimidine-indole system, which provides a rigid scaffold for intermolecular interactions.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2/c1-11-2-5-16-13(6-11)18-19(25-16)20(28)26(10-24-18)9-17(27)23-8-12-3-4-15(22)14(21)7-12/h2-7,10,25H,8-9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRGNEIUQGFOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound of significant interest due to its potential therapeutic applications and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C21_{21}H18_{18}ClFN4_{4}O2_{2}
Molecular Weight: 412.8 g/mol
CAS Number: 1189430-98-5

The compound's structure features a chloro-fluorobenzyl moiety linked to a pyrimidoindole derivative, which is hypothesized to contribute to its biological activity.

The precise mechanism of action for N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide remains to be fully elucidated. However, its structural components suggest interactions with various biological targets, including:

  • Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially indicating a role in neuroprotection and cognitive enhancement.

In Vitro Studies

Recent studies have highlighted the compound's potential as a multi-target drug candidate. For instance, derivatives of similar structures have shown significant inhibitory activities against AChE and BuChE, with IC50_{50} values indicating strong potency. Specific findings include:

CompoundTargetIC50_{50} (µM)Reference
Compound AAChE0.39
Compound BBuChE0.72

These results suggest that N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide may exhibit similar or enhanced activities.

Case Studies

  • Neuroprotective Effects: In studies assessing neuroprotective properties, compounds structurally related to N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide were shown to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.
  • Antioxidant Activity: The compound has been evaluated for its antioxidant capabilities. Reports indicate that it may reduce reactive oxygen species (ROS) levels in cellular models, contributing to its protective effects against cellular damage.

Pharmacological Applications

Given its biological activity, N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is being investigated for various therapeutic applications:

  • Alzheimer's Disease: Due to its cholinesterase inhibitory properties, it holds promise as a treatment for Alzheimer's disease.
  • Cognitive Disorders: Its potential neuroprotective effects may also extend to other cognitive disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[5,4-b]indole scaffold is a common structural motif in medicinal chemistry. Below, key analogs are compared based on substituents, molecular properties, and reported biological activities.

Substituent Variations on the Pyrimidoindole Core

  • 8-Methyl substituent: The target compound features an 8-methyl group, which enhances lipophilicity and may influence binding affinity compared to unsubstituted analogs.
  • Fluoro substituents : The 8-fluoro derivative 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide () shows increased electronegativity, which may enhance hydrogen-bonding interactions compared to the target compound’s 8-methyl group .

Modifications on the Acetamide Side Chain

  • Benzyl group substitutions : The 3-chloro-4-fluorobenzyl group in the target compound contrasts with the 2-chlorobenzyl group in 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chlorophenyl)acetamide (). The latter’s dual chloro substituents increase molecular weight (495.3 g/mol vs. ~467 g/mol for the target compound) and may affect steric hindrance .
  • Aryl vs.

Structural and Functional Data Table

Compound Name Substituents (Pyrimidoindole Core) Acetamide Side Chain Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 8-methyl, 4-oxo N-(3-chloro-4-fluorobenzyl) ~467 High lipophilicity, potential TLR modulation
N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-...} 3-(3-methoxyphenyl), 2-sulfanyl N-(4-fluorobenzyl) ~508 Enhanced solubility due to sulfanyl group
2-(3-Benzyl-8-fluoro-4-oxo-...) 8-fluoro, 3-benzyl N-(3-chloro-4-methylphenyl) ~467 Increased electronegativity
2-(3-(2-Chlorobenzyl)-8-fluoro-4-oxo-...) 8-fluoro, 3-(2-chlorobenzyl) N-(3-chlorophenyl) 495.3 Dual chloro substituents, steric effects
N-(3-Methoxybenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-...) Unsubstituted core N-(3-methoxybenzyl) 486.9 Polar methoxy group, metabolic stability

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing derivatives of N-(3-chloro-4-fluorobenzyl)acetamide scaffolds?

  • Methodological Answer : A typical synthesis involves:

Substitution reactions under alkaline conditions (e.g., replacing nitro or halogen groups with pyridylmethoxy moieties, as seen in nitrobenzene derivatives) .

Reduction steps using iron powder under acidic conditions to convert nitro intermediates to anilines .

Condensation reactions with activated esters (e.g., cyanoacetic acid) in the presence of coupling agents like EDC·HCl and HOBt .

  • Key Tip: Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substituent positions (e.g., fluorobenzyl protons resonate at δ 7.2–7.8 ppm, and pyrimidoindol protons appear as singlets near δ 8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C22H19ClFN5O4: 503.11 g/mol) .
  • FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the acetamide moiety) .

Q. What spectroscopic techniques are critical for purity assessment?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) to quantify impurities <0.5% .
  • Elemental analysis (C, H, N) to ensure stoichiometric consistency (±0.3% deviation) .
  • X-ray crystallography for unambiguous confirmation of crystal packing and stereochemistry in solid-state studies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for pyrimido[5,4-b]indol synthesis?

  • Methodological Answer :

  • Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .
  • Apply machine learning algorithms to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loading based on historical reaction data .
  • Validate predictions with DoE (Design of Experiments) to minimize side reactions (e.g., over-reduction of nitro groups) .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation using LC-MS/MS .

Structural analogs : Synthesize derivatives with modified fluorobenzyl or pyrimidoindol groups to isolate activity contributors .

Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition assays) .

Q. What strategies address low yields in the final condensation step?

  • Methodological Answer :

  • Activation of carboxyl groups : Replace cyanoacetic acid with its NHS ester to enhance electrophilicity .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >75% .
  • Purification optimization : Use preparative HPLC with C18 columns and gradient elution (ACN/H2O + 0.1% TFA) to isolate the product .

Q. How to design stable formulations for in vivo delivery given the compound’s poor aqueous solubility?

  • Methodological Answer :

  • Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation, achieving >90% encapsulation efficiency .
  • Cyclodextrin complexes : Use sulfobutyl ether-β-cyclodextrin to enhance solubility (up to 10 mg/mL in PBS) .
  • Prodrug approaches : Introduce phosphate esters at the acetamide group for pH-dependent release .

Data Contradiction Analysis

Q. Conflicting cytotoxicity data in different cell lines: How to identify the source?

  • Methodological Answer :

  • Dose-response curves : Use Hill slope analysis to differentiate between target-specific effects and off-target toxicity .
  • Metabolic profiling : Compare ATP levels and ROS generation in sensitive vs. resistant cell lines .
  • Cross-screening : Test against a panel of 60 cancer cell lines (NCI-60) to identify lineage-specific sensitivities .

Experimental Design Considerations

Q. What controls are essential in stability studies under physiological conditions?

  • Methodological Answer :

  • Negative controls : Incubate compound in PBS (pH 7.4) and human plasma at 37°C for 24 hours .
  • Positive controls : Use hydrolytically unstable analogs (e.g., ester-containing derivatives) to validate assay sensitivity .
  • Analytical controls : Spike samples with deuterated internal standards for LC-MS quantification accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.